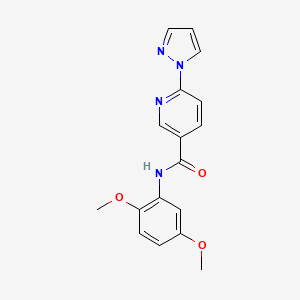
N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as DPP6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets enzymes involved in various biological processes.
Aplicaciones Científicas De Investigación
Antioxidant and Antihyperglycemic Agents
Compounds similar to N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide have been synthesized and evaluated for their in vitro antioxidant activity and in vivo antihyperglycemic activity. Derivatives such as 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one have shown promising DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. These compounds were also effective in decreasing glucose concentration in vivo, suggesting their potential as antidiabetic agents (Kenchappa et al., 2017).
Enzymatic Activity and Drug Metabolism
Nicotinamide derivatives play a crucial role in the metabolism and enzymatic activity within biological systems. Studies dating back to 1947 have explored the utilization of nicotinamide derivatives by mammals, insects, and bacteria, highlighting the importance of these compounds in biological processes such as energy metabolism and drug detoxification (Ellinger et al., 1947).
Fluorescent Analogues for Biochemical Analysis
The development of fluorescent analogues of nicotinamide adenine dinucleotide, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, allows for the study of enzyme-catalyzed reactions and cellular processes through non-invasive imaging techniques. These analogues offer insights into the intramolecular interactions and enzymatic hydrolysis within cells, facilitating the study of metabolic pathways (Barrio et al., 1972).
Antifungal and Enzyme Inhibition
Recent work has focused on designing derivatives for antifungal activity and enzyme inhibition. For instance, 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives were synthesized, showing significant antifungal activity against various fungal strains and exhibiting excellent inhibitory effects against SDH enzymes. These findings underscore the potential of this compound derivatives in agricultural and pharmaceutical applications (Liu et al., 2020).
Gastroprotective Effects
Derivatives of nicotinamide, such as 1-methylnicotinamide, have been studied for their gastroprotective effects against acute gastric lesions induced by stress. These studies reveal the complex interplay between nicotinamide derivatives and cellular signaling pathways involved in gastric mucosal defense, offering potential therapeutic avenues for treating gastrointestinal disorders (Brzozowski et al., 2008).
Drug Toxicity and Metabolic Imaging
The role of nicotinamide derivatives in assessing drug toxicity and cellular metabolism is critical. For example, microfluidic systems incorporating metabolic imaging methods have been developed to monitor the drug response of cells cultured on a chip. These systems utilize the fluorescence intensity of nicotinamide adenine dinucleotide and flavin adenine dinucleotide to non-invasively evaluate cellular viability and drug response, illustrating the utility of nicotinamide derivatives in drug development and toxicity testing (Yu et al., 2017).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-5-6-15(24-2)14(10-13)20-17(22)12-4-7-16(18-11-12)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSCFDMIUARLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)
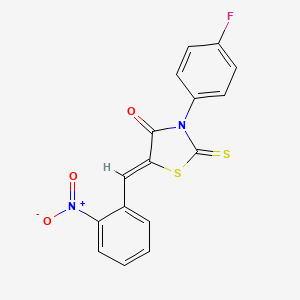
![5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2768256.png)
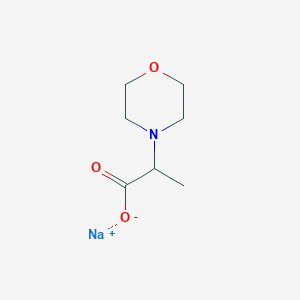

![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)

![N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2768262.png)
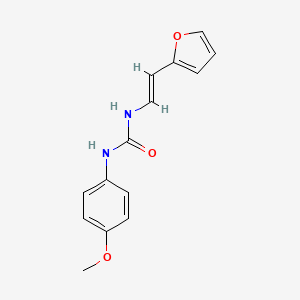


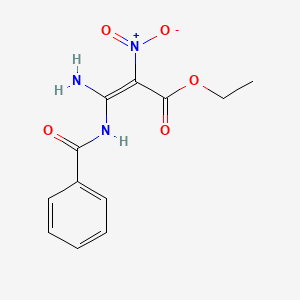
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2768271.png)